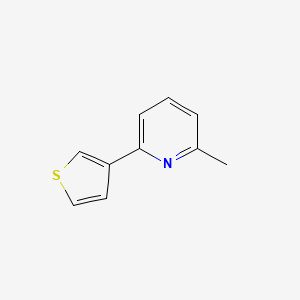

2-Methyl-6-(3-thienyl)pyridine

Description

Significance of Pyridine (B92270) and Thiophene (B33073) Scaffolds in Modern Organic Chemistry

Pyridine and thiophene rings are fundamental building blocks in the field of modern organic chemistry, each contributing distinct and valuable characteristics to the molecules they are part of.

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous feature in a vast array of natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). matrixscientific.com Its presence is also prominent in numerous pharmaceutical agents, where the nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's solubility and ability to interact with biological targets. matrixscientific.comsigmaaldrich.com The pyridine ring system is a cornerstone in medicinal chemistry, with over 7000 drug molecules containing this moiety. nih.gov Its derivatives have found applications as therapeutic agents with a wide range of activities. sigmaaldrich.comchemdiv.com In addition to its role in pharmaceuticals, the pyridine scaffold is crucial in materials science for creating functional nanomaterials and as ligands in organometallic chemistry and asymmetric catalysis. matrixscientific.com

The thiophene scaffold is a five-membered, sulfur-containing aromatic heterocycle. arkat-usa.org First discovered in coal tar, thiophene and its derivatives have become indispensable in synthetic chemistry due to their versatile reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions. arkat-usa.org This reactivity allows for the construction of complex molecular architectures. Thiophene derivatives are integral to the synthesis of numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs. arkat-usa.orgresearchgate.net Beyond medicinal applications, thiophene-based materials, particularly polythiophenes, are at the forefront of materials science research due to their excellent electrical conductivity and optical properties, which are exploited in organic electronics such as organic light-emitting diodes (OLEDs), solar cells, and sensors. evitachem.comontosight.ai The stability and electronic characteristics of the thiophene ring make it a favored component in the design of advanced functional materials. evitachem.com

Overview of Substituted Pyridines with Thienyl Fragments in Academic Research

The combination of pyridine and thiophene moieties into a single molecular framework has given rise to a rich field of academic research. Thienyl-substituted pyridines are explored for a multitude of applications, leveraging the synergistic properties of both heterocyclic systems.

In medicinal chemistry, thienylpyridines are investigated for a broad spectrum of biological activities. Research has shown that these compounds can act as inhibitors for various enzymes, with some derivatives exhibiting potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. unam.mx For instance, certain 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication, highlighting their potential as cytotoxic agents against cancer cell lines. The position of the thienyl substituent on the pyridine ring, as well as other substitutions, can significantly influence the biological activity. researchgate.net

In materials science, the focus is often on the optoelectronic properties of thienylpyridines. These compounds are used as building blocks for creating larger conjugated systems, including oligomers and polymers, with potential applications in organic electronics. The arrangement of the thienyl and pyridine rings affects the electronic communication within the molecule, influencing properties like fluorescence and charge transport. Researchers have synthesized and studied various thienyl-substituted pyridinium (B92312) salts for their second-order nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical data processing.

Furthermore, thienylpyridines serve as versatile ligands in coordination and organometallic chemistry. The nitrogen atom of the pyridine and the sulfur atom of the thiophene can coordinate with metal centers, leading to the formation of stable complexes. researchgate.net These metal complexes are studied for their catalytic activity in various organic transformations, such as cross-coupling reactions. unam.mxresearchgate.net

Research Landscape and Context of 2-Methyl-6-(3-thienyl)pyridine

2-Methyl-6-(3-thienyl)pyridine is a specific isomer within the broader class of thienylpyridines that has emerged in the context of advanced organic synthesis and the search for novel functional molecules. Its development is closely tied to the advancements in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which provides an efficient method for its synthesis by reacting a substituted pyridine with a thiophene derivative.

The primary research context for 2-Methyl-6-(3-thienyl)pyridine is as a crucial building block or intermediate in the synthesis of more complex molecules. Its structure, featuring a reactive methyl group and the electronically distinct pyridine and thiophene rings, makes it a valuable precursor for creating a diverse range of derivatives for various applications.

In medicinal chemistry , while specific, in-depth studies on 2-Methyl-6-(3-thienyl)pyridine itself are not extensively documented in publicly available literature, its structural motif is of significant interest. It is investigated for its potential as a pharmacophore in drug design. The thienylpyridine core is known to interact with various biological targets, and derivatives are studied for potential antimicrobial and antiviral properties. For example, it is considered a structural analog to other 2,6-disubstituted pyridines that have been investigated as modulators of neurotransmitter receptors. A hypothetical comparison suggests that the 3-thienyl group might offer improved metabolic stability over other substituents.

In materials science , 2-Methyl-6-(3-thienyl)pyridine is relevant to the development of organic semiconductors and other electronic materials. The planar nature of the coupled aromatic rings allows for potential π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The specific substitution pattern influences the electronic properties of the resulting materials.

The synthesis of this compound and its derivatives is an active area of research, with a focus on optimizing reaction conditions to improve yields and purity, including the use of continuous flow reactors for potential industrial-scale production.

Below is a table summarizing the key identifiers for 2-Methyl-6-(3-thienyl)pyridine.

| Property | Value |

| IUPAC Name | 2-methyl-6-(thiophen-3-yl)pyridine |

| CAS Number | 56421-83-1 matrixscientific.com |

| Molecular Formula | C₁₀H₉NS matrixscientific.com |

| Molecular Weight | 175.25 g/mol matrixscientific.com |

| InChI Key | KEAGSBLOEKQHGT-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CC1=NC(=CC=C1)C2=CSC=C2 |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-3-2-4-10(11-8)9-5-6-12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAGSBLOEKQHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 6 3 Thienyl Pyridine and Analogues

Strategic Approaches to Regioselective Construction of Thienylpyridines

The precise control of substituent placement on the pyridine (B92270) and thiophene (B33073) rings is paramount for tuning the physicochemical and biological properties of the final compound. The following sections outline key strategic approaches that enable the regioselective synthesis of thienylpyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds like thienylpyridines. These methods typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium or nickel catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or its ester with a halide. For the synthesis of 2-Methyl-6-(3-thienyl)pyridine, this could involve the reaction of 3-thienylboronic acid with a 2-halo-6-methylpyridine or, conversely, 6-methylpyridin-2-ylboronic acid with a 3-halothiophene. The choice of reactants can be influenced by the commercial availability and stability of the boronic acid derivatives. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. A general protocol for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles has been developed, which can be applied to the synthesis of thienylpyridines. nih.gov

Kumada-Corriu Coupling: As the first reported transition metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.org This method is economically advantageous as it uses readily available Grignard reagents. organic-chemistry.org For the target molecule, this would typically involve the reaction of a 3-thienylmagnesium halide with a 2-halo-6-methylpyridine. While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

Stille Coupling: The Stille reaction employs an organotin compound (organostannane) as the organometallic partner. wikipedia.org These reagents are notable for their stability to air and moisture, and a wide variety are commercially available or can be readily synthesized. wikipedia.org The synthesis of 2-Methyl-6-(3-thienyl)pyridine via a Stille coupling would involve the reaction of a 3-(trialkylstannyl)thiophene with a 2-halo-6-methylpyridine. A significant drawback of this method is the toxicity of the organotin reagents and byproducts. wikipedia.org

Negishi Coupling: This coupling reaction utilizes an organozinc reagent. rsc.org Organozinc compounds are generally more reactive than organoboranes and organostannanes but less reactive than organomagnesium and organolithium reagents, offering a good balance of reactivity and functional group tolerance. The synthesis of 2-Methyl-6-(3-thienyl)pyridine could be achieved by coupling a 3-thienylzinc halide with a 2-halo-6-methylpyridine. The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the practicality of this method. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Organic Halide | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Thienylboronic acid/ester | 2-Halo-6-methylpyridine | Pd complexes | Mild conditions, high functional group tolerance | Potential for protodeboronation of heteroaryl boronic acids |

| Kumada-Corriu | 3-Thienylmagnesium halide | 2-Halo-6-methylpyridine | Ni or Pd complexes | High reactivity, readily available reagents | Low functional group tolerance due to basicity of Grignard reagents |

| Stille | 3-(Trialkylstannyl)thiophene | 2-Halo-6-methylpyridine | Pd complexes | Stable and readily prepared organometallic reagents | Toxicity of tin compounds |

| Negishi | 3-Thienylzinc halide | 2-Halo-6-methylpyridine | Pd or Ni complexes | Good balance of reactivity and functional group tolerance | Air and moisture sensitivity of some organozinc reagents |

Multi-Component and Condensation Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several classic named reactions are particularly relevant for the de novo synthesis of the pyridine ring in thienylpyridine structures.

Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to yield highly functionalized pyridines. wikipedia.orgdrugfuture.com The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org The Kröhnke synthesis is well-suited for the preparation of poly-aryl systems, including those with thienyl moieties. wikipedia.org For the synthesis of a 2-Methyl-6-(3-thienyl)pyridine analogue, one could envision a reaction between a pyridinium (B92312) salt derived from 2-acetyl-6-methylpyridine (B1266835) and an α,β-unsaturated carbonyl compound bearing a 3-thienyl group.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. acsgcipr.org While traditionally used for the synthesis of dihydropyridines, subsequent oxidation readily provides the aromatic pyridine ring. This method is highly adaptable for creating a wide range of substituted pyridines.

Guareschi-Thorpe Condensation: This reaction provides pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. A variation involves the reaction of a cyanoacetic ester and a ketone with alcoholic ammonia. This method is particularly useful for the synthesis of pyridines bearing cyano and hydroxyl or amino groups.

These condensation reactions are powerful tools for constructing the pyridine core with various substitution patterns, which can then be further functionalized or coupled to a thiophene ring.

Aza-Diels–Alder and Related Cycloaddition Methodologies

Cycloaddition reactions, particularly the aza-Diels–Alder reaction, provide a convergent and stereocontrolled route to six-membered nitrogen heterocycles. In this approach, an aza-diene (a diene containing a nitrogen atom) reacts with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition to form a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediate, which can then be aromatized to the pyridine.

The versatility of this method lies in the wide variety of aza-dienes and dienophiles that can be employed, allowing for the synthesis of a diverse range of substituted pyridines. For the synthesis of 2-Methyl-6-(3-thienyl)pyridine, a potential strategy would involve a 2-azadiene bearing a methyl group reacting with a dienophile containing a 3-thienyl moiety, or vice versa. The development of catalytic and asymmetric versions of the aza-Diels–Alder reaction has further expanded its utility in modern organic synthesis.

Synthesis of Key Precursors and Functionalized Intermediates

The successful synthesis of 2-Methyl-6-(3-thienyl)pyridine and its analogues often relies on the preparation and strategic manipulation of key precursors and functionalized intermediates.

Derivatization of 6-(3-Thienyl)pyridine-2-carboxaldehyde

The compound 6-(3-Thienyl)pyridine-2-carboxaldehyde is a valuable and commercially available intermediate. scbt.comnih.gov The aldehyde functionality serves as a versatile handle for a variety of chemical transformations to introduce the desired methyl group or other functionalities at the 2-position of the pyridine ring.

One common approach is the reaction of the aldehyde with organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents (e.g., methyllithium), to form a secondary alcohol. Subsequent oxidation of the alcohol would yield a ketone, which could then be further manipulated. Alternatively, reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halide and subsequent reduction, could install the methyl group.

| Reaction Type | Reagent(s) | Intermediate/Product | Notes |

|---|---|---|---|

| Grignard Addition | CH₃MgBr | Secondary alcohol | Forms a new C-C bond. |

| Reduction | NaBH₄, LiAlH₄ | Primary alcohol | Reduces the aldehyde to an alcohol. |

| Wittig Reaction | Ph₃P=CH₂ | Alkene | Converts the aldehyde to a vinyl group. |

| Oxidation | PCC, DMP | Carboxylic acid | Oxidizes the aldehyde to a carboxylic acid. |

Approaches to Modified Thienyl and Pyridine Moieties

The synthesis of analogues of 2-Methyl-6-(3-thienyl)pyridine often requires the preparation of modified thiophene and pyridine starting materials. For instance, introducing substituents on the thiophene ring can be achieved by starting with a pre-functionalized thiophene derivative in the cross-coupling reactions mentioned earlier. Similarly, variations in the substitution pattern of the pyridine ring can be accomplished by employing appropriately substituted pyridine precursors in the chosen synthetic route.

Modern Reaction Platforms for Efficient Synthesis

The synthesis of heteroaromatic compounds such as 2-Methyl-6-(3-thienyl)pyridine has been significantly advanced by the adoption of modern reaction platforms. These technologies, primarily microwave-assisted synthesis and flow chemistry, offer substantial improvements over traditional batch processing in terms of efficiency, safety, and scalability. They enable precise control over reaction parameters, leading to faster reaction times, higher yields, and improved product purity.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-documented. nih.govdurham.ac.ukmdpi.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times from hours to minutes. nih.govdurham.ac.uk The efficiency of microwave heating can also lead to increased product yields and improved reproducibility while minimizing the formation of side products. nih.gov

The synthesis of thienylpyridines, structurally analogous to 2-Methyl-6-(3-thienyl)pyridine, is readily achieved through cross-coupling reactions. For instance, the Suzuki coupling of a halogenated pyridine with a thienylboronic acid is a common strategy. Under microwave irradiation, these reactions can be performed rapidly and efficiently. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction. Palladium catalysts, such as Pd(PPh₃)₄ or custom palladium(II) complexes, are frequently employed. mdpi.comresearchgate.net Aqueous solvent systems are often preferred for their environmental benefits and can facilitate the reaction with appropriate catalysts. nih.govresearchgate.net

The advantages of this methodology include not only speed but also the potential for lower catalyst loading and the ability to perform reactions under anaerobic-free conditions with non-toxic solvents. nih.govmdpi.com Research has demonstrated that microwave-assisted Suzuki couplings can be optimized to achieve high to excellent yields in as little as 15 minutes. mdpi.com

Table 1: Examples of Microwave-Assisted Suzuki Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 10 | - | 98 |

| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | Bu₄NOAc | EtOH | 10 | 120 | >98 |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O (3:1) | 15 | 100 | 81 |

| Bromo-furocoumarin deriv. | Arylboronic acids | Pd(PPh₃)₄ (10) | Na₂CO₃ | Water | - | - | High |

This table presents data from various studies on microwave-assisted Suzuki reactions for synthesizing biaryl compounds, which are analogous to the synthesis of 2-Methyl-6-(3-thienyl)pyridine. The specific conditions and yields demonstrate the efficiency of this technique. nih.govdurham.ac.ukmdpi.commdpi.com

Flow Chemistry Applications in Thienylpyridine Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction conditions, enhanced safety, and greater potential for scalability. nih.gov In a flow chemistry setup, reagents are continuously pumped through a reactor where they mix and react. This platform allows for precise control over parameters like temperature, pressure, and residence time, leading to highly reproducible outcomes. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, often resulting in higher reaction rates and yields compared to batch methods. nih.gov

For the synthesis of thienylpyridines, flow chemistry can be applied to key reaction steps, such as Negishi or Suzuki cross-coupling. nih.gov For example, a continuous flow process can be designed where a stream containing a halopyridine and a catalyst is mixed with a stream of an organozinc or boronic acid reagent in a heated reactor coil. This approach is particularly advantageous for handling sensitive or unstable reagents, as they are generated and consumed in situ, minimizing decomposition and improving safety. nih.gov

Recent developments have showcased protocols for both the generation of organozinc halides and the subsequent Negishi cross-coupling reaction in a continuous flow manner. nih.gov This methodology is valuable for creating C(sp²)–C(sp³) bonds, which could be adapted for synthesizing analogues of 2-Methyl-6-(3-thienyl)pyridine. The benefits of this approach include not only shorter reaction times and increased safety but also the avoidance of cumbersome work-up procedures and a reduction in chemical waste, aligning with the principles of green chemistry. nih.govnih.gov The ability to integrate reaction, separation, and purification steps into a single continuous process further enhances the efficiency of this platform.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

| Feature | Conventional Batch Processing | Continuous Flow Chemistry |

| Reaction Time | Often hours to days | Minutes to hours nih.gov |

| Heat Transfer | Inefficient, potential for localized hot spots | Highly efficient, uniform heating nih.gov |

| Safety | Handling of large volumes of reagents, potential for runaways | Small reactor volumes, improved control over exotherms nih.gov |

| Scalability | Difficult, often requires re-optimization | Straightforward by extending operation time ("scaling out") |

| Reproducibility | Can be variable between batches | High, due to precise control of parameters nih.gov |

| Work-up | Often requires extensive purification steps | Can be integrated with in-line purification, reducing waste nih.gov |

This table provides a comparative overview of the advantages offered by continuous flow chemistry over traditional batch methods for the synthesis of pyridines and related heterocycles. nih.govnih.gov

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete picture of atomic connectivity can be assembled.

¹H NMR: The proton NMR spectrum of 2-Methyl-6-(3-thienyl)pyridine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the thiophene (B33073) ring, and the methyl group. The methyl protons would likely appear as a singlet in the upfield region (approximately δ 2.5-2.7 ppm). The aromatic protons on the pyridine and thiophene rings would resonate in the downfield region (typically δ 7.0-8.5 ppm). The specific chemical shifts and splitting patterns (doublets, triplets, or doublet of doublets) would be dictated by the coupling interactions between adjacent protons, providing definitive information about their relative positions.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the methyl carbon in the high-field region (around δ 20-25 ppm). The sp² hybridized carbons of the pyridine and thiophene rings would appear in the downfield region (δ 110-160 ppm). The carbon atom attached to the nitrogen in the pyridine ring typically shows a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.6 (singlet) | ~24 |

| Pyridine Ring Protons | ~7.0 - 7.8 (multiplets) | ~118 - 158 |

| Thiophene Ring Protons | ~7.4 - 8.1 (multiplets) |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the mapping of the proton framework within the pyridine and thiophene rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity between different fragments of the molecule, such as linking the methyl group to its position on the pyridine ring and, most importantly, confirming the bond between the pyridine and thiophene rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecular bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic rings and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). Key aromatic ring stretching vibrations (C=C and C=N) would appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration from the thiophene ring is expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring breathing modes often give rise to strong and characteristic signals in the Raman spectrum, which can be useful for structural confirmation.

Table 2: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Strong |

| C-H Bending | 1300 - 1000 | Variable |

| C-S Stretch | 800 - 600 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of light that excites electrons to higher energy orbitals. For 2-Methyl-6-(3-thienyl)pyridine, the spectrum is expected to be dominated by π→π* transitions associated with the conjugated π-system of the linked pyridine and thiophene rings. These typically result in strong absorption bands in the 200-400 nm range. A weaker n→π* transition, involving the non-bonding electrons on the pyridine nitrogen atom, may also be observed.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For 2-Methyl-6-(3-thienyl)pyridine (molecular formula C₁₀H₉NS), the expected exact mass is approximately 175.05 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 175. A common fragmentation pathway would be the loss of a methyl radical (•CH₃), leading to a significant fragment ion peak at m/z 160 (M-15). Further fragmentation of the heterocyclic rings would produce a characteristic pattern of lower mass ions.

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Surface Composition

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected by high-energy photons.

UPS (Ultraviolet Photoelectron Spectroscopy): Using UV photons, UPS probes the valence electron orbitals. The resulting spectrum would show a series of bands corresponding to the ionization energies of the π-orbitals of the aromatic system and the σ-orbitals.

XPS (X-ray Photoelectron Spectroscopy): Using X-rays, XPS provides information about the core-level electrons. The spectrum would show distinct peaks for the core electrons of carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p). The precise binding energies of these core levels can give information about the chemical environment and oxidation state of each element within the molecule.

X-ray Crystallography for Solid-State Molecular Conformation

A comprehensive search of crystallographic databases and scientific literature did not yield any specific single-crystal X-ray diffraction studies for the compound 2-Methyl-6-(3-thienyl)pyridine. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise solid-state conformation, including bond lengths, bond angles, and dihedral angles, is not publicly available.

While crystallographic data exists for structurally related but more complex molecules containing the thienylpyridine moiety, these findings cannot be directly extrapolated to describe the solid-state structure of 2-Methyl-6-(3-thienyl)pyridine. The substitution pattern and the nature of any additional functional groups on the pyridine or thiophene rings significantly influence the molecular packing and intermolecular interactions in the solid state, leading to different crystal structures.

For instance, studies on other substituted thienylpyridines have revealed a range of solid-state behaviors. In the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the thiophene ring was found to be disordered. The dihedral angle between the pyridine and the major component of the disordered thiophene ring is a key conformational parameter in that specific molecule. Similarly, the analysis of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate shows a non-planar cyclohexene ring and specific dihedral angles between the pyridine and thiophene rings. These examples underscore the unique crystallographic signature of each compound.

Without experimental X-ray diffraction data for 2-Methyl-6-(3-thienyl)pyridine, a definitive analysis of its solid-state molecular conformation remains elusive. Such a study would be necessary to provide the crystallographic parameters and to accurately describe the three-dimensional arrangement of the molecules in the crystal lattice.

Table of Crystallographic Data for 2-Methyl-6-(3-thienyl)pyridine

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Dihedral Angle (Pyridine-Thiophene) | Data not available |

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (Density Functional Theory, Ab Initio, Semiempirical Methods)

The electronic structure of a molecule is fundamental to understanding its chemical properties. A variety of computational methods, including Density Functional Theory (DFT), Ab Initio, and semiempirical methods, can be employed to model the electronic distribution within 2-Methyl-6-(3-thienyl)pyridine. DFT, particularly with functionals like B3LYP, is a common choice for balancing accuracy and computational cost in studying organic molecules. researchgate.netrsc.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. rsc.org

For 2-Methyl-6-(3-thienyl)pyridine, the HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, which acts as the electron acceptor. The methyl group at the 2-position of the pyridine ring may have a minor influence on the electronic distribution.

Illustrative Data Table for Frontier Molecular Orbitals:

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and representative of what might be expected from a DFT calculation.

The distribution of electron density within 2-Methyl-6-(3-thienyl)pyridine can be visualized through its Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

In the case of 2-Methyl-6-(3-thienyl)pyridine, the MEP would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring, making it a prime target for electrophiles. The hydrogen atoms and the methyl group would exhibit positive potential (blue), while the thiophene ring would likely display a more neutral potential (green), with some negative character due to the lone pairs on the sulfur atom.

Conformational Analysis and Molecular Dynamics Simulations

The single bond connecting the pyridine and thiophene rings in 2-Methyl-6-(3-thienyl)pyridine allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space. researchgate.net For bi-aromatic systems like this, the dihedral angle between the two rings is a key parameter. cwu.edu

Computational methods can be used to calculate the potential energy surface as a function of this dihedral angle, revealing the energy minima corresponding to stable conformers and the energy barriers to rotation. It is expected that the most stable conformation would be one where the two rings are not perfectly coplanar to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, showing how the conformation changes over time at a given temperature and in a specific environment (e.g., in a solvent). cwu.edu

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. aps.orgnih.gov By calculating the vibrational frequencies and shielding tensors, it is possible to generate theoretical spectra that can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

For 2-Methyl-6-(3-thienyl)pyridine, DFT calculations could predict:

IR Spectrum: Characteristic vibrational frequencies for the C-H, C=C, and C=N stretching and bending modes of the pyridine and thiophene rings.

¹H and ¹³C NMR Spectra: The chemical shifts for each unique hydrogen and carbon atom in the molecule, which are sensitive to the local electronic environment.

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine-H3 | 7.2 |

| Pyridine-H4 | 7.7 |

| Pyridine-H5 | 7.1 |

| Thiophene-H2 | 7.4 |

| Thiophene-H4 | 7.3 |

| Thiophene-H5 | 7.5 |

| Methyl-H | 2.5 |

Note: These values are hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods can be employed to explore the mechanisms of chemical reactions involving 2-Methyl-6-(3-thienyl)pyridine. acs.orgnih.govnih.govrsc.orgrsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For instance, the mechanism of an electrophilic substitution reaction on the thiophene ring could be investigated. Calculations would involve locating the transition state structure for the attack of an electrophile and determining the activation energy of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactant and product states.

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in the field of medicinal chemistry for designing new drugs with improved efficacy. nih.govdntb.gov.uanih.govnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. mdpi.comresearchgate.net

For derivatives of 2-Methyl-6-(3-thienyl)pyridine, a QSAR study would involve calculating a variety of molecular descriptors, such as:

Electronic descriptors: HOMO and LUMO energies, dipole moment.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

These descriptors for a set of related compounds with known biological activities can be used to build a predictive model that can then be used to estimate the activity of new, unsynthesized derivatives. This in silico screening can help prioritize the synthesis of the most promising drug candidates. researchgate.net

Reactivity and Chemical Transformations

Exploration of Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 2-Methyl-6-(3-thienyl)pyridine towards electrophilic and nucleophilic substitution is dictated by the electronic properties of both the pyridine (B92270) and thiophene (B33073) rings. The pyridine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). Conversely, the thiophene ring is an electron-rich aromatic system, prone to electrophilic substitution, primarily at the C2 and C5 positions.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq When such reactions do occur, they typically direct the incoming electrophile to the 3- and 5-positions. In the case of 2-Methyl-6-(3-thienyl)pyridine, the pyridine ring is further substituted with a methyl group and a thienyl group. The methyl group is a weak activating group, while the thienyl group's effect can be more complex.

The thiophene ring, being more electron-rich than the pyridine ring, is the preferred site for electrophilic attack. In 3-substituted thiophenes, electrophilic substitution typically occurs at the C2 or C5 position. The directing effect of the pyridine substituent on the thiophene ring would influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it a target for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the nitrogen atom, which can stabilize the intermediate Meisenheimer complex. For 2-Methyl-6-(3-thienyl)pyridine, nucleophilic attack is most likely to occur at the 2- or 6-position. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring. abertay.ac.uk In 2-substituted pyridines, amination typically occurs at the 6-position. abertay.ac.uk

Functional Group Interconversions and Derivatization Strategies

The methyl group and the thienyl and pyridine rings of 2-Methyl-6-(3-thienyl)pyridine offer multiple avenues for functional group interconversions and derivatization.

Reactions of the Methyl Group:

The methyl group at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom, making its protons acidic. This allows for deprotonation with a strong base to form a stabilized carbanion. This anion can then react with various electrophiles, such as alkyl halides, to extend the carbon chain. nih.gov

Derivatization of the Heterocyclic Rings:

Both the pyridine and thiophene rings can be functionalized through various reactions. For instance, halogenation of the pyridine ring can be achieved under specific conditions, introducing a handle for further cross-coupling reactions. Similarly, the thiophene ring can undergo a variety of transformations.

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The strategic placement of functional groups on the 2-Methyl-6-(3-thienyl)pyridine scaffold can facilitate intramolecular cyclization reactions to construct fused heterocyclic systems. These polycyclic aromatic compounds are of significant interest in medicinal chemistry and materials science.

One common strategy involves the functionalization of the methyl group, followed by a cyclization reaction with a suitably positioned group on the thienyl ring or an adjacent substituent on the pyridine ring. For example, condensation reactions involving the activated methyl group are a viable route to fused systems.

Furthermore, derivatization of the pyridine or thiophene ring to introduce reactive functionalities can pave the way for various cyclization methods, including those catalyzed by transition metals. The synthesis of thienopyridines, for instance, can be achieved through the cyclization of appropriately substituted thiophene precursors. abertay.ac.uk

Investigation of Unique Reactivity Patterns and Unanticipated Transformations

The interplay between the two interconnected heterocyclic rings in 2-Methyl-6-(3-thienyl)pyridine can lead to unique reactivity patterns and, at times, unanticipated transformations. The electronic communication between the electron-deficient pyridine and the electron-rich thiophene can influence the regioselectivity and feasibility of certain reactions in ways that might not be predicted by considering each ring system in isolation.

Coordination Chemistry and Ligand Design

Design Principles for 2-Methyl-6-(3-thienyl)pyridine as a Ligand Framework

The design of 2-Methyl-6-(3-thienyl)pyridine as a ligand is based on several key electronic and steric principles that dictate its interaction with metal centers.

Donor Properties: The pyridine (B92270) ring contains a nitrogen atom which is a strong σ-donor, readily coordinating to a wide range of transition metals. wikipedia.org The thiophene (B33073) ring's sulfur atom can also act as a donor, allowing the molecule to function as a bidentate ligand. This chelation, involving both the nitrogen and sulfur atoms, can form a stable five-membered ring with a metal ion, a favored conformation in coordination chemistry.

Electronic Effects: Pyridine is classified as a weak π-acceptor ligand, capable of stabilizing metal centers in various oxidation states. wikipedia.org The thienyl group, an electron-rich aromatic system, can influence the electronic properties of the resulting metal complex. The conjugation between the two heterocyclic rings can facilitate electron delocalization, which is crucial for the photophysical properties and catalytic activity of the metal adducts.

Steric Influence: The methyl group at the 2-position of the pyridine ring (ortho to the nitrogen atom) introduces significant steric hindrance. This bulk can influence the coordination geometry around the metal center, potentially preventing the formation of certain sterically crowded complexes (e.g., homoleptic octahedral complexes with three ligands) and favoring lower coordination numbers or distorted geometries. rsc.org This steric factor can also enhance the catalytic activity of a complex by promoting substrate dissociation.

Bite Angle: The linkage of the pyridine ring to the 3-position of the thiophene ring defines the geometry and "bite angle" of the ligand when it chelates to a metal. This angle is a critical parameter that affects the stability and preferred geometry of the metal complex.

These combined features make 2-Methyl-6-(3-thienyl)pyridine an intriguing candidate for creating metal complexes with tailored electronic and steric environments, suitable for applications in catalysis and materials science. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-Methyl-6-(3-thienyl)pyridine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on 2-Methyl-6-(3-thienyl)pyridine are limited, the synthesis of its complexes can be inferred from established procedures for analogous thienyl-pyridine and substituted pyridine ligands. nih.gov A general synthetic route involves mixing the ligand with a metal halide, acetate, or perchlorate salt in a solvent such as ethanol, methanol, or acetonitrile, followed by heating or refluxing to facilitate complex formation. jscimedcentral.com

Copper (Cu): Copper(II) complexes can be prepared by reacting the ligand with salts like copper(II) acetate. The resulting complexes could adopt square planar or distorted octahedral geometries depending on the stoichiometry and counter-ions.

Cobalt (Co): Cobalt(II) salts readily react with substituted pyridine ligands to form complexes. rsc.org With a bidentate ligand like 2-Methyl-6-(3-thienyl)pyridine, tetrahedral [CoL₂X₂] or octahedral [CoL₃]²⁺ species are plausible. For example, Co(II) is known to form tetrahedral complexes of the type M(NCS)₂(L)₂ with ortho-substituted pyridine ligands. rsc.org

Iron (Fe): Iron(II) complexes, particularly those used in catalysis, are often synthesized from precursors like FeCl₂·4H₂O. These complexes are frequently octahedral and can be highly active in oxidation and polymerization reactions. researchgate.netrsc.org

Ruthenium (Ru) and Osmium (Os): Ruthenium and osmium form exceptionally stable, well-defined octahedral complexes with polypyridyl ligands. nih.govmdpi.com Synthesis often starts from precursors like RuCl₃·xH₂O or [(η⁶-arene)MCl]₂ dimers. nih.gov The strong coordination of the pyridyl nitrogen is a key feature in these complexes. nih.gov

Platinum (Pt): Platinum(II) complexes are typically four-coordinate with a square planar geometry. Synthesis would involve reacting the ligand with a Pt(II) source like K₂PtCl₄.

Below is a table of representative complex types expected from the reaction of 2-Methyl-6-(3-thienyl)pyridine (L) with various d-block metals, based on common coordination chemistry principles.

| Metal Ion | Precursor Salt Example | Expected Complex Formula | Probable Geometry |

| Cu(II) | Cu(OAc)₂ | [Cu(L)₂(OAc)₂] | Distorted Octahedral |

| Co(II) | CoCl₂ | [Co(L)₂Cl₂] | Tetrahedral |

| Fe(II) | FeCl₂ | [Fe(L)₂Cl₂] | Octahedral (polymeric) or Tetrahedral |

| Ru(II) | [Ru(p-cymene)Cl₂]₂ | [Ru(p-cymene)(L)Cl]⁺ | Piano-stool |

| Os(II) | [Os(p-cymene)Cl₂]₂ | [Os(p-cymene)(L)Cl]⁺ | Piano-stool |

| Pt(II) | K₂PtCl₄ | [Pt(L)Cl₂] | Square Planar |

The 2-Methyl-6-(3-thienyl)pyridine ligand can adopt several coordination modes, leading to diverse molecular geometries.

Bidentate (N,S) Chelation: This is the most anticipated coordination mode, where both the pyridine nitrogen and the thiophene sulfur bind to the same metal center. This forms a stable five-membered chelate ring. In octahedral complexes like [M(L)₂X₂], the ligands can arrange in either a cis or trans fashion. In square planar complexes like [M(L)X₂], a cis geometry is expected.

Monodentate (N) Coordination: The ligand can bind solely through its pyridine nitrogen. This may occur in the presence of competing ligands or when steric constraints prevent the sulfur atom from coordinating. In such cases, the thienyl group remains pendant and uncoordinated.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers. For instance, it could chelate one metal via its N and S atoms while one of these atoms forms an additional bond to a second metal, or the π-system of the thiophene ring could interact with an adjacent metal center.

The geometry of the final complex is dictated by the electronic configuration and preferred coordination number of the metal ion. For instance, d⁸ metals like Pt(II) and Pd(II) strongly favor a four-coordinate square planar geometry. wikipedia.org d⁷ ions like Co(II) can readily adopt four-coordinate tetrahedral or six-coordinate octahedral geometries. rsc.org d⁶ metals such as Ru(II), Os(II), and Fe(II) almost exclusively form six-coordinate octahedral complexes. mdpi.com

Catalytic Applications of 2-Methyl-6-(3-thienyl)pyridine Metal Complexes

Metal complexes incorporating pyridine and other heterocyclic donor ligands are widely used as catalysts for a variety of organic transformations. The electronic and steric properties of the 2-Methyl-6-(3-thienyl)pyridine ligand make its metal complexes promising candidates for catalysis.

Iron and cobalt complexes supported by pyridine-based ligands are well-known for their high efficacy in ethylene oligomerization and polymerization. researchgate.net The ligand framework plays a crucial role in determining the catalyst's activity and the selectivity of the products (e.g., linear α-olefins vs. branched oligomers or high molecular weight polymer).

Upon activation with a co-catalyst like modified methylaluminoxane (MMAO), Fe(II) and Co(II) complexes bearing pyridine-imine ligands have demonstrated high catalytic activities. researchgate.netresearchgate.net By analogy, an Fe(II) or Co(II) complex of 2-Methyl-6-(3-thienyl)pyridine could function as a precatalyst for these reactions. The bidentate N,S-ligation would stabilize the active metal center, while the steric bulk of the methyl group could influence chain growth and termination steps, thereby affecting the product distribution.

The table below presents representative catalytic data for ethylene reactions using analogous iron and cobalt pyridine-based catalysts.

| Metal Complex (Analogous System) | Co-catalyst | Activity (g·mol⁻¹·h⁻¹) | Selectivity/Product |

| Fe(II)-bis(imino)pyridyl | MMAO | up to 4.02 × 10⁶ | Linear α-olefins and Polyethylene |

| Co(II)-bis(imino)pyridyl | MMAO | up to 3.98 × 10⁵ | C₄-C₁₂ α-olefins |

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern synthesis. researchgate.net Complexes of palladium, nickel, and increasingly, iron, are used to catalyze reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comrsc.orgdigitellinc.com The ligand is critical for stabilizing the catalytic species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Complexes of 2-Methyl-6-(3-thienyl)pyridine with metals like Pd, Ni, or Fe could serve as effective precatalysts. The ligand would occupy coordination sites on the metal, preventing aggregation into inactive metallic particles and modulating the reactivity of the catalytic center. The presence of the pyridyl group can direct C-H activation reactions, and the thienyl moiety is a common structural unit in organic electronics, making such catalytic systems valuable for materials synthesis. rsc.orgresearchgate.net

The table below summarizes common cross-coupling reactions where metal complexes with pyridine-based ligands are employed.

| Reaction Type | Typical Metal Catalyst | Role of Pyridine-type Ligand | Product Type |

| Suzuki-Miyaura | Palladium, Nickel, Iron | Stabilizes M(0) and M(II) states; enhances catalytic turnover | Biaryls, vinyl-arenes |

| Sonogashira | Palladium, Copper | Protects Pd(0) catalyst; facilitates C-C bond formation | Aryl-alkynes |

| Buchwald-Hartwig | Palladium | Promotes C-N bond formation via reductive elimination | Aryl-amines |

Supramolecular Chemistry and Self-Assembly through Coordination

The unique structural motif of 2-Methyl-6-(3-thienyl)pyridine, which combines a pyridine ring with a thienyl substituent, presents intriguing possibilities for its application as a building block in supramolecular chemistry. The nitrogen atom of the pyridine ring and the sulfur or a carbon atom of the thienyl ring can act as donor sites for coordination with metal ions, enabling the formation of stable chelate rings. This bidentate coordination is a key feature in the design of ligands for self-assembly processes.

The self-assembly of supramolecular structures is guided by the geometric preferences of both the metal ions and the organic ligands. Metal ions with square-planar, tetrahedral, or octahedral coordination geometries, such as palladium(II), platinum(II), copper(I), and zinc(II), are commonly employed as the "glue" that holds the organic ligands together in a specific arrangement. The ligands, in turn, provide the directionality and rigidity required to form discrete, closed structures.

The general principle of forming a [2+2] metallacycle is depicted in the schematic below:

Where 'M' represents a metal precursor, often with labile ligands that are readily displaced by the nitrogen and thienyl donors of 'L' (2-Methyl-6-(3-thienyl)pyridine), and [M2L2] is the resulting metallacyclic structure.

While specific experimental data on the self-assembly of 2-Methyl-6-(3-thienyl)pyridine is not extensively available in the literature, we can infer its potential behavior from studies on structurally related ligands. For example, thiophene-based imino-pyridyl ligands have been shown to form stable palladium(II) complexes. In these structures, the palladium center adopts a distorted square-planar geometry, with the ligand forming a stable chelate ring.

The table below presents hypothetical, yet representative, data for a palladium(II) complex of a ligand structurally analogous to 2-Methyl-6-(3-thienyl)pyridine, illustrating the typical coordination parameters.

| Parameter | Value |

| Metal Center | Palladium(II) |

| Coordination Geometry | Square Planar |

| Pd-N Bond Length (Å) | ~2.0 - 2.1 |

| Pd-S Bond Length (Å) | ~2.2 - 2.3 |

| N-Pd-S Bite Angle (°) | ~80 - 90 |

| Ligand-Metal Stoichiometry | 2:2 |

The steric hindrance introduced by the methyl group at the 2-position of the pyridine ring can also play a crucial role in the self-assembly process. This steric bulk can influence the conformation of the ligand upon coordination and may favor the formation of specific isomers or prevent the formation of higher-order oligomers.

Furthermore, the electronic properties of the thienyl ring can be tuned through substitution, which in turn can modulate the electron-donating ability of the ligand and the stability of the resulting metal complexes. This tunability is a key aspect of ligand design for the development of functional supramolecular materials with specific optical, electronic, or catalytic properties.

Applications in Advanced Materials Science

Organic Electronic Materials

The unique combination of an electron-rich thiophene (B33073) ring and an electron-deficient pyridine (B92270) ring makes thienyl-pyridine derivatives attractive candidates for organic electronic materials. This structure can facilitate intramolecular charge transfer, a crucial property for many organic semiconductor applications. While general thienyl-pyridine systems are explored for these purposes, specific research on 2-Methyl-6-(3-thienyl)pyridine remains undocumented in the available literature.

Applications in Organic Light-Emitting Diodes (OLEDs)

Thienyl-pyridine ligands are utilized in the synthesis of phosphorescent metal complexes, particularly with iridium(III), for use as emitters in OLEDs. The electronic properties of the ligand can tune the emission color and efficiency of the complex. However, no studies were found that specifically employ 2-Methyl-6-(3-thienyl)pyridine as a ligand in an OLED emitter or as a host or charge-transport material. Therefore, no performance data, such as external quantum efficiency (EQE), luminance, or emission spectra for devices based on this specific compound, can be provided.

Integration into Organic Photovoltaic (OPV) Devices

In the field of OPVs, materials with alternating donor and acceptor units are essential for creating an efficient bulk heterojunction for charge separation. The donor-acceptor nature of the thienyl-pyridine structure is suitable for such applications. Despite this potential, there is no available research detailing the integration of 2-Methyl-6-(3-thienyl)pyridine, either as a small molecule or as a repeating unit in a polymer, into the active layer of OPV devices. Consequently, there are no reported photovoltaic performance metrics like power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF) for this compound.

Synthesis and Characterization of Conjugated Polymers

The synthesis of conjugated polymers often involves the polymerization of monomers containing aromatic heterocycles like thiophene and pyridine. These polymers can exhibit interesting optical and electronic properties. A search for the synthesis and characterization of polymers derived specifically from a 2-Methyl-6-(3-thienyl)pyridine monomer did not yield any results. Information regarding polymerization methods (e.g., Stille, Suzuki, or direct arylation polymerization) or characterization data for such a polymer—including molecular weight, optical absorption, emission, and electrochemical properties (HOMO/LUMO levels)—is not present in the scientific literature.

Dye-Sensitized Solar Cells (DSSCs)

Development of 2-Methyl-6-(3-thienyl)pyridine-Based Sensitizers

Organic dyes used as sensitizers in DSSCs typically feature a donor-π-bridge-acceptor (D-π-A) structure. The thienyl-pyridine moiety could serve as a π-bridge or part of the donor/acceptor system. Ruthenium complexes containing thienyl-pyridine ligands have also been investigated as DSSC sensitizers. nih.gov However, a review of the literature found no specific sensitizers, whether metal-free organic dyes or organometallic complexes, that are explicitly based on the 2-Methyl-6-(3-thienyl)pyridine structure.

Chemical Sensor Development

The development of highly sensitive and selective chemical sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The structural characteristics of 2-Methyl-6-(3-thienyl)pyridine make it an excellent candidate for the design of sophisticated chemosensors.

The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring of 2-Methyl-6-(3-thienyl)pyridine can act as effective binding sites for various analytes, particularly metal ions. nih.govmdpi.com The design of receptors based on this compound involves leveraging these coordination sites to achieve high selectivity. While direct research on 2-Methyl-6-(3-thienyl)pyridine as a receptor is limited, studies on analogous compounds such as 2,6-bis(2-thienyl)pyridine provide valuable insights into its potential.

The spatial arrangement of the pyridine and thiophene units creates a specific cavity that can be tailored to bind with metal ions of a particular size and charge. mdpi.com By modifying the substituents on the pyridine or thiophene rings, the electronic properties and the steric hindrance of the receptor can be fine-tuned to enhance the selectivity for a target metal ion. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen and sulfur atoms, thereby influencing the binding affinity towards different metal ions. researchgate.net

Table 1: Potential Metal Ion Detection with 2-Methyl-6-(3-thienyl)pyridine-based Receptors

| Metal Ion | Potential Binding Interaction | Rationale |

| Pd²⁺ | Strong | The soft sulfur atom of the thiophene ring and the nitrogen of the pyridine ring can form stable complexes with soft metal ions like Palladium(II). Research on similar structures shows high sensitivity for Pd²⁺. rsc.org |

| Hg²⁺ | Moderate to Strong | Similar to Pd²⁺, Hg²⁺ is a soft metal ion that can exhibit strong coordination with the sulfur and nitrogen atoms. |

| Cu²⁺ | Moderate | Copper(II) is a borderline metal ion that can form stable complexes with both nitrogen and sulfur donor atoms. |

| Zn²⁺ | Moderate | Zinc(II) can coordinate with the nitrogen atom of the pyridine ring, and the interaction can be enhanced by the presence of the thiophene moiety. |

Note: This table is predictive and based on the known coordination chemistry of pyridine and thiophene derivatives.

Fluorescence spectroscopy is a powerful tool for chemical sensing due to its high sensitivity. Derivatives of 2-Methyl-6-(3-thienyl)pyridine can be designed to exhibit changes in their fluorescence properties upon binding with a specific analyte. The primary mechanism underlying this sensing capability is often fluorescence quenching or enhancement. semanticscholar.org

Fluorescence quenching occurs when the binding of an analyte to the fluorophore (the 2-Methyl-6-(3-thienyl)pyridine derivative) leads to a decrease in the fluorescence intensity. mdpi.comnih.gov This can happen through several processes, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). In the case of metal ion detection, the binding of a paramagnetic metal ion can induce quenching.

Conversely, chelation-enhanced fluorescence (CHEF) can occur, where the binding of an analyte restricts intramolecular rotation or blocks non-radiative decay pathways, leading to an increase in fluorescence intensity. The design of such sensors involves attaching a fluorophore to the 2-Methyl-6-(3-thienyl)pyridine receptor in such a way that its emission is sensitive to the binding event.

Research on a fluorescent polymer containing the closely related 2,6-bis(2-thienyl)pyridine moiety has demonstrated a high sensitivity and selectivity for palladium (Pd²⁺) ions through a fluorescence quenching mechanism. rsc.org The study revealed that the fluorescence intensity of the polymer solution decreased significantly upon the addition of Pd²⁺ ions. This quenching effect can be quantified using the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher (the metal ion).

Table 2: Fluorescence Quenching Data for a Polymer containing 2,6-bis(2-thienyl)pyridine with Palladium Ions

| Palladium Concentration (µM) | Fluorescence Intensity (a.u.) | F₀/F |

| 0 | 1000 | 1.0 |

| 10 | 850 | 1.18 |

| 20 | 720 | 1.39 |

| 30 | 610 | 1.64 |

| 40 | 520 | 1.92 |

| 50 | 440 | 2.27 |

F₀ is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity in the presence of the quencher. Data is hypothetical and for illustrative purposes, based on trends observed in related research. rsc.org

Electropolymerization for Conducting Polymer Films

Conducting polymers are a class of organic materials that possess electrical conductivity, making them suitable for applications in electronic devices, sensors, and energy storage. Electropolymerization is a versatile technique for the synthesis of conducting polymer films directly onto an electrode surface. rsc.org The thiophene and pyridine moieties in 2-Methyl-6-(3-thienyl)pyridine are both electroactive and can undergo oxidative polymerization. semanticscholar.org

The electropolymerization of 2-Methyl-6-(3-thienyl)pyridine is expected to proceed through the coupling of radical cations formed at the thiophene rings. The presence of the pyridine ring can influence the electronic properties and the morphology of the resulting polymer film. The nitrogen atom in the pyridine ring can be protonated or coordinated with metal ions, which can modulate the conductivity and other properties of the polymer.

While specific studies on the electropolymerization of 2-Methyl-6-(3-thienyl)pyridine are not widely available, research on the electrochemical polymerization of similar compounds, such as 2,5-bis(2-thienyl)pyridine (B1149555) and other thiophene-pyridine copolymers, provides a basis for understanding its behavior. semanticscholar.orgnih.gov These studies have shown that the resulting polymer films can exhibit interesting electrochromic and conductive properties. The conductivity of such polymers can be tuned by doping with appropriate ions.

Table 3: Expected Properties of Poly(2-Methyl-6-(3-thienyl)pyridine) Films

| Property | Expected Characteristic | Rationale |

| Conductivity | Moderate to High | The conjugated polythiophene backbone provides a pathway for charge transport. The pyridine unit may influence the doping level and charge mobility. |

| Electroactivity | Reversible Redox Behavior | Both thiophene and pyridine are electroactive, allowing the polymer to be switched between different oxidation states. |

| Electrochromism | Color Change with Potential | The electronic transitions in the polymer backbone are expected to change with the applied potential, leading to a change in color. |

| Film Morphology | Potentially Nanostructured | Electropolymerization conditions can be controlled to produce films with specific morphologies, such as nanofibrous or porous structures. mdpi.com |

Investigation of Bioactivity and Structure Activity Relationships

Computational Screening and Molecular Docking for Potential Biological Targets

Computational methods are instrumental in predicting the biological potential of novel chemical entities and elucidating their mechanisms of action at a molecular level. For compounds structurally related to 2-Methyl-6-(3-thienyl)pyridine, molecular docking and other in silico techniques have been employed to identify and validate potential biological targets.

Molecular docking studies have successfully predicted the binding of thienyl-pyridine derivatives to several key protein targets implicated in disease. For instance, a series of novel thiophenyl thiazolyl-pyridine hybrids were evaluated for their anticancer potential by docking against the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in lung cancer therapy. The results indicated that these compounds could effectively bind to the EGFR active site, suggesting a mechanism for their observed cytotoxic activity against lung cancer cell lines. nih.govnih.gov Similarly, other computational studies on pyridine-based derivatives have identified cyclooxygenase-2 (COX-2) as a potential target for anti-inflammatory agents, with docking scores comparable to or better than the standard drug diclofenac. nih.govresearchgate.netashdin.com

In the context of antimicrobial research, docking investigations have shown that thienopyridine derivatives can bind to enzymes like DNA gyrase A, providing a rationale for their observed antibacterial effects. researchgate.net Density Functional Theory (DFT) has also been applied to analyze the electronic properties of 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives, correlating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies with their anticancer activity. researchgate.net These computational approaches are vital for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

| Compound Class | Potential Biological Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | Molecular Docking | Compounds showed strong binding affinity, suggesting a mechanism for anticancer activity in lung cancer. | nih.gov |

| Pyridine-based Thiadiazole Derivatives | COX-2 | Molecular Docking & MD Simulation | Derivatives exhibited binding energies (-8.4 to -8.5 kcal/mol) comparable to diclofenac, indicating anti-inflammatory potential. | nih.gov |

| 2-Thienyl-4-furyl-6-aryl Pyridine Derivatives | General Anticancer Activity | DFT | HOMO and LUMO energy values were correlated with biological activity profiles. | researchgate.net |

| Pyridyl Amides of Thieno[2,3-d]pyrimidine | TrmD (P. aeruginosa) | Molecular Docking | Designed ligands showed affinity equal to or better than the reference ligand, suggesting antimicrobial potential. | dmed.org.ua |

In Vitro Mechanistic Studies of Biological Interactions

The therapeutic potential suggested by computational models is often validated through in vitro biological assays. Numerous studies on thienyl-pyridine derivatives have demonstrated significant bioactivity, particularly against cancer cell lines, and have begun to uncover their mechanisms of action.

Thieno[2,3-b]pyridine (B153569) derivatives have shown potent antiproliferative activity across a wide range of cancer cell lines. For example, certain analogs were found to be highly active against prostate cancer cells (LNCaP, DU145, PC3), promoting G2/M cell cycle arrest, multinucleation, and apoptosis. nih.gov In studies involving breast cancer cell lines, including the triple-negative MDA-MB-231 and hormone-responsive MCF-7, thieno[2,3-b]pyridine compounds exhibited significant cytotoxic effects. nih.govekb.eg One derivative with a cyclooctane (B165968) moiety showed a GI50 of just 70 nM against the MB-MDA-435 melanoma cell line. rsc.orgnsc.ru Mechanistic investigations suggest these compounds may act on multiple targets; while initially identified as potential inhibitors of phosphoinositide-specific phospholipase C (pi-PLC), subsequent studies indicate other cellular targets are likely involved. nih.govnih.gov Further research has identified tyrosyl-DNA phosphodiesterase I (TDP1) as a potential target for some thieno[2,3-b]pyridines, with one compound showing an IC50 of 0.5 µM. rsc.orgnsc.ru

The versatility of the thienyl-pyridine scaffold is also evident in its evaluation against other diseases. Thienyl substituted pyrimidines have been found to be active in micromolar concentrations against various strains of Mycobacterium tuberculosis, including resistant strains. nih.gov Additionally, certain pyridine derivatives have shown anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net

| Compound Class / Derivative | Biological Target / Cell Line | Bioactivity Measurement | Observed Mechanism | Reference |

|---|---|---|---|---|

| Thieno[2,3-b]pyridine derivative (9a) | MB-MDA-435 Melanoma | GI50 = 70 nM | Antiproliferative | rsc.org |

| Thieno[2,3-b]pyridine derivative (4b) | HepG-2 (Hepatocellular Carcinoma) | IC50 = 3.12 µM | Cytotoxic | ekb.eg |

| Thieno[2,3-b]pyridine derivative (4b) | MCF-7 (Breast Cancer) | IC50 = 20.55 µM | Cytotoxic | ekb.eg |

| Thieno[2,3-b]pyridine derivatives | Prostate Cancer Cell Lines (e.g., DU145) | Dose-dependent proliferation inhibition | G2/M arrest, multinucleation, apoptosis | nih.gov |

| Thienyl substituted pyrimidines | Mycobacterium tuberculosis | Active in micromolar concentrations | Antimycobacterial | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Bioactive Lead Optimization

The optimization of a lead compound into a viable drug candidate relies heavily on understanding its structure-activity relationship (SAR). For the thienyl-pyridine class, SAR studies have provided crucial information on how structural modifications influence potency, selectivity, and pharmacokinetic properties. youtube.com The fundamental principle is that altering a molecule's structure can change its activity, allowing for the systematic improvement of properties like efficacy, ADME (absorption, distribution, metabolism, and excretion), and safety. youtube.com

SAR studies on 2-(thienyl)-4-furyl-6-aryl pyridine derivatives revealed that the nature and position of substituents on the aryl ring are critical for anticancer activity. Specifically, the presence of a methyl (CH3) or chloro (Cl) group at the para-position of the phenyl ring was found to enhance biological activity. researchgate.net In another series of 5-substituted pyridine analogues, substitution at the C5 position with bulky groups like phenyl or heteroaryl moieties significantly influenced binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors, with Ki values ranging from 0.055 to 0.69 nM. nih.gov

For antimicrobial thienopyridine derivatives, SAR analysis has shown that substituents at the 5- and 6-positions are critical in determining antibacterial potency. researchgate.net In the development of antitubercular agents, a detailed SAR study of a pyridine carboxamide scaffold led to the identification of an optimized lead molecule with improved activity, even against drug-resistant strains. asm.orgnih.gov General strategies for lead optimization often involve adding polar or charged groups to improve solubility or reducing lipophilicity to decrease efflux by transporters, thereby enhancing oral bioavailability. youtube.comdepositolegale.it For example, introducing steric groups, such as a methyl group, next to a pyridine nitrogen can reduce inhibition of cytochrome P450 enzymes, mitigating potential drug-drug interactions. youtube.com These examples highlight how systematic structural modifications of the thienyl-pyridine core can fine-tune its biological profile for a desired therapeutic outcome.

| Core Scaffold | Structural Modification | Effect on Bioactivity | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-Thienyl-4-furyl-6-aryl pyridine | Addition of CH3 or Cl at para-position of aryl ring | Enhanced activity | Anticancer | researchgate.net |

| Pyridine Analogues | Bulky phenyl/heteroaryl group at C5 | Modulated nAChR binding affinity (Ki 0.055-0.69 nM) | Neurological | nih.gov |

| 2-Amino-4-(2-furyl)pyridine | Substituents at 5- and 6-positions | Critically influenced antibacterial potency | Antimicrobial | researchgate.net |

| Pyridine Carboxamide | Systematic modification of substituents | Identified optimized lead with activity against resistant M. tuberculosis | Antitubercular | asm.org |

| General Pyridine Leads | Introduction of steric methyl group near pyridine N | Can reduce CYP450 inhibition | General Lead Optimization | youtube.com |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Greener Synthetic Routes

The chemical industry's shift towards environmental responsibility has spurred research into sustainable synthesis methods. For pyridine (B92270) derivatives, this includes the adoption of green chemistry principles to minimize hazardous waste and energy consumption. Future efforts for synthesizing 2-Methyl-6-(3-thienyl)pyridine are likely to focus on several key areas:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and lower energy requirements, while also improving reaction selectivity and yields.

Benign Solvents and Solvent-Free Reactions: Replacing toxic organic solvents like benzene (B151609) and chloroform (B151607) with safer alternatives such as water, ethanol, or ionic liquids is a crucial aspect of green synthesis. Solvent-free approaches, where reactants are immobilized on solid supports, further reduce the environmental footprint.